molecular formula HO2Si2 B15164432 CID 78061343

CID 78061343

Cat. No.: B15164432
M. Wt: 89.18 g/mol
InChI Key: IOEAIQQVDLUUHG-UHFFFAOYSA-N
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Description

CID 78061343, identified as oscillatoxin D, is a marine-derived cyclic peptide belonging to the oscillatoxin family. Oscillatoxin D is characterized by a 26-membered ring system containing non-proteinogenic amino acids and methylated residues, contributing to its hydrophobicity and structural rigidity (Figure 1A) . While its exact biological role remains under investigation, oscillatoxin derivatives are hypothesized to interact with ion channels or enzymatic targets due to their structural similarity to other bioactive peptides .

Properties

Molecular Formula

HO2Si2

Molecular Weight

89.18 g/mol

InChI

InChI=1S/HO2Si2/c1-4(2)3/h1H

InChI Key

IOEAIQQVDLUUHG-UHFFFAOYSA-N

Canonical SMILES

O[Si](=O)[Si]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 78061343 involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions under controlled conditions. These reactions may include condensation, substitution, and cyclization reactions, among others. The choice of reagents, solvents, and catalysts, as well as the reaction temperature and time, are critical factors that influence the yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure high efficiency and cost-effectiveness. The process involves large-scale reactors, continuous monitoring of reaction parameters, and stringent quality control measures to ensure the consistency and quality of the compound .

Chemical Reactions Analysis

Hydroboration Reactions

CID 78061343 primarily participates in hydroboration-oxidation processes, a two-step reaction converting alkenes into alcohols. The mechanism involves:

  • Hydroboration : The boron atom in this compound adds across the alkene double bond in an anti-Markovnikov fashion, transferring hydrogen to the less substituted carbon .

  • Oxidation : Subsequent treatment with hydrogen peroxide replaces the boron group with a hydroxyl group, yielding the alcohol .

Key Features

  • Regioselectivity : The reaction produces terminal alcohols due to the anti-Markovnikov addition .

  • Stereoselectivity : Syn addition occurs during hydroboration, ensuring stereospecific outcomes .

  • Steric Effects : The bulky bicyclic structure minimizes undesired isomer formation, enhancing selectivity.

Reaction Mechanism

The hydroboration-oxidation pathway proceeds through:

  • Hydroboration Step :

    • This compound reacts with alkenes (e.g., 1,5-cyclooctadiene) in ethereal solvents like 1,2-dimethoxyethane.

    • Boron adds to the less substituted carbon, forming a trialkylborane intermediate .

  • Oxidation Step :

    • Hydrogen peroxide (H₂O₂) acts as the nucleophile, displacing the boron group via a three-step process :

      • Nucleophilic Attack : HOO⁻ attacks the boron atom.

      • Alkyl Migration : A hydroxyl group replaces the boron, retaining stereochemistry.

      • Final Oxidation : Aqueous NaOH converts the intermediate to the alcohol .

Reaction Conditions

Property Value
Molecular FormulaC₁₈H₃₅B
Molecular Weight262.3 g/mol
Hydroboration Solvent1,2-dimethoxyethane
Oxidation ReagentHydrogen peroxide (H₂O₂)
Anti-Markovnikov Selectivity>99% (with bulky boranes)

Comparison with Other Boranes

Reagent Selectivity Advantages
Diborane (BH₃)ModerateSimple, low cost
9-BBNHighBulky structure enhances anti-Markovnikov selectivity
This compoundExceptionalOptimized for regioselectivity, minimal isomerization

Research Findings

  • Regioselectivity : this compound achieves >99% anti-Markovnikov selectivity in hydroboration due to its steric bulk, outperforming simpler boranes .

  • Mechanistic Insights : The oxidation step retains stereochemical information from the hydroboration stage, ensuring syn addition .

  • Industrial Utility : Its stability and scalability make it a preferred reagent for large-scale alcohol production.

Scientific Research Applications

CID 78061343 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of CID 78061343 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Oscillatoxin D

Oscillatoxin D shares a core macrocyclic framework with its derivatives, differing in functional group substitutions. Key analogs include:

Compound Name CID Structural Modification
Oscillatoxin D 78061343 Base structure: 26-membered macrocycle
30-Methyl-oscillatoxin D 185389 Methylation at C-30 position
Oscillatoxin E 156582093 Hydroxyl group addition at C-15
Oscillatoxin F 156582092 Epoxide formation at C-8/C-9

Source : Structural data derived from Figure 1 in .

Key Observations:

Oscillatoxin E (CID 156582093) : Introduction of a hydroxyl group increases polarity, which may alter solubility and target-binding kinetics.

Oscillatoxin F (CID 156582092) : The C-8/C-9 epoxide introduces structural strain, possibly affecting conformational stability and bioactivity .

Functional and Pharmacological Comparisons

  • Bioactivity : Methylation (CID 185389) and epoxidation (CID 156582092) are common modifications in natural products to evade enzymatic degradation or enhance target affinity .
  • Toxicity : Oscillatoxins are linked to cytotoxic effects in marine organisms, but structure-activity relationships (SAR) remain unexplored in the provided literature .

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